molecular formula C11H11BrN2O2 B1520090 3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214067-31-8

3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione

Cat. No.: B1520090
CAS No.: 1214067-31-8
M. Wt: 283.12 g/mol
InChI Key: NUPARUSLBIKLAS-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . For instance, compounds with a bromophenyl group have been shown to interact with enzymes such as acetylcholinesterase .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their involvement in metabolic pathways, including any enzymes or cofactors they interact with, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their subcellular localization and any effects on their activity or function .

Properties

IUPAC Name

3-(4-bromophenyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPARUSLBIKLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione
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3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione
Reactant of Route 3
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione
Reactant of Route 4
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione
Reactant of Route 6
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.